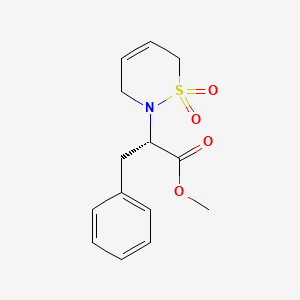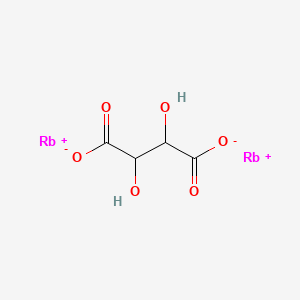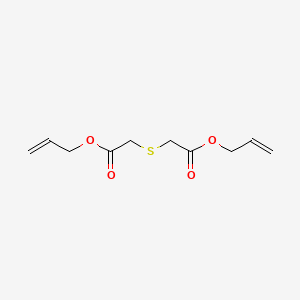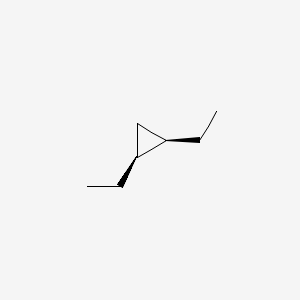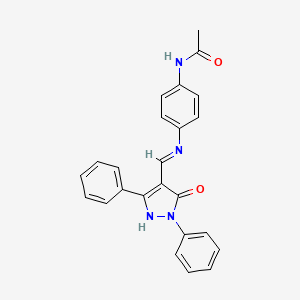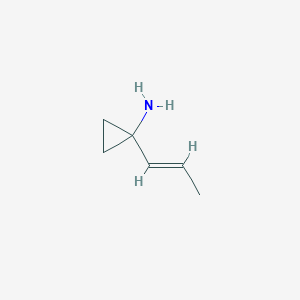
(E)-1-(Prop-1-enyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(Prop-1-enyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group and a prop-1-enyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(Prop-1-enyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst like zinc or copper.
Introduction of the Prop-1-enyl Group: The prop-1-enyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1-(Prop-1-enyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes, nitriles, or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the prop-1-enyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce saturated amines.
Aplicaciones Científicas De Investigación
(E)-1-(Prop-1-enyl)cyclopropanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound may be used in the development of bioactive molecules and as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals, materials, and polymers.
Mecanismo De Acción
The mechanism of action of (E)-1-(Prop-1-enyl)cyclopropanamine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Cyclopropanamine: Lacks the prop-1-enyl group, making it less sterically hindered and potentially less reactive.
(Z)-1-(Prop-1-enyl)cyclopropanamine: The geometric isomer with different spatial arrangement, which can lead to different reactivity and biological activity.
Cyclopropylamine: Similar structure but without the prop-1-enyl group, leading to different chemical and biological properties.
Uniqueness: (E)-1-(Prop-1-enyl)cyclopropanamine is unique due to its specific geometric configuration and the presence of both the cyclopropane ring and the prop-1-enyl group
Propiedades
Fórmula molecular |
C6H11N |
|---|---|
Peso molecular |
97.16 g/mol |
Nombre IUPAC |
1-[(E)-prop-1-enyl]cyclopropan-1-amine |
InChI |
InChI=1S/C6H11N/c1-2-3-6(7)4-5-6/h2-3H,4-5,7H2,1H3/b3-2+ |
Clave InChI |
XFACDXXSXXDYFB-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/C1(CC1)N |
SMILES canónico |
CC=CC1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
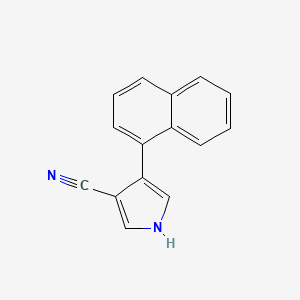
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
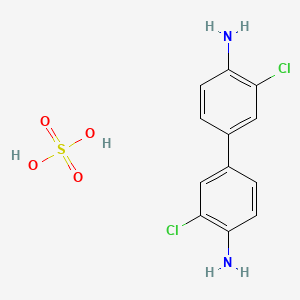
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
